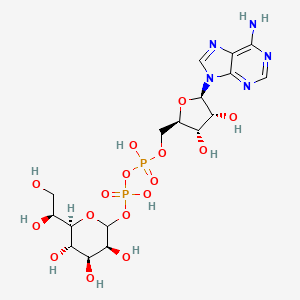

ADP-L-glycero-D-manno-heptose

Description

Properties

Molecular Formula |

C17H27N5O16P2 |

|---|---|

Molecular Weight |

619.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N5O16P2/c18-14-7-15(20-3-19-14)22(4-21-7)16-11(28)8(25)6(35-16)2-34-39(30,31)38-40(32,33)37-17-12(29)9(26)10(27)13(36-17)5(24)1-23/h3-6,8-13,16-17,23-29H,1-2H2,(H,30,31)(H,32,33)(H2,18,19,20)/t5-,6+,8+,9-,10-,11+,12-,13+,16+,17?/m0/s1 |

InChI Key |

KMSFWBYFWSKGGR-XRLZOAFQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)[C@H](CO)O)O)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N |

Origin of Product |

United States |

Scientific Research Applications

Role in Lipopolysaccharide Biosynthesis

Lipopolysaccharides and Bacterial Structure:

ADP-L-glycero-D-manno-heptose serves as a precursor for the inner core of LPS, which is an essential component of the outer membrane of Gram-negative bacteria. The biosynthesis pathway involves several enzymes, including GmhA, HldE, and GmhB, which facilitate the conversion of sedoheptulose 7-phosphate to this compound through a series of enzymatic reactions .

Biosynthetic Pathway:

The pathway can be summarized as follows:

- Sedoheptulose 7-phosphate is converted to D-glycero-D-manno-heptose 7-phosphate .

- This intermediate is phosphorylated to form D-glycero-D-manno-heptose-1β,7-bisphosphate .

- GmhB then catalyzes the hydrolysis of this compound to yield D-glycero-D-manno-heptose-1-phosphate , which is subsequently converted to this compound .

Therapeutic Target for Antibiotics

Potential Inhibitors:

Due to its critical role in LPS biosynthesis, enzymes involved in the synthesis of this compound are considered potential targets for antibiotic development. For instance, inhibitors of this compound-6-epimerase could disrupt LPS formation, rendering bacteria more susceptible to antibiotics .

Case Study:

A study on Burkholderia thailandensis identified the crystal structure of this compound-6-epimerase, revealing unique structural properties that could be exploited for drug design. The enzyme's inhibition could serve as a co-therapy with existing antibiotics to combat resistant bacterial strains .

Biochemical Research Applications

Enzyme Characterization:

Research has focused on characterizing enzymes such as GmhB and HldE, which are involved in the metabolic pathways leading to this compound. These studies often utilize techniques like high-performance anion-exchange chromatography to analyze reaction products .

Comparative Studies:

Comparative analyses of GmhB orthologs across different bacterial species have provided insights into substrate specificity and enzyme evolution. Such studies help understand how variations in these enzymes affect bacterial metabolism and pathogenicity .

Structural Biology Insights

Enzyme Structure and Function:

The structural analysis of enzymes involved in the heptose biosynthesis pathway has enhanced our understanding of their catalytic mechanisms. For example, the identification of key residues involved in substrate binding and catalysis has implications for designing specific inhibitors .

In Silico Studies:

Recent advancements in computational biology have allowed researchers to model interactions between this compound and its target enzymes. These models facilitate the prediction of catalytic mechanisms and potential binding sites for inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

ADP-L,D-Hep differs from related heptoses in stereochemistry and functional groups:

Functional Differences

- Substrate Efficiency : Heptosyltransferases (e.g., RfaC) incorporate ADP-L,D-Hep into LPS with ~10-fold higher efficiency than ADP-D,D-Hep .

- Immune Recognition : Both ADP-L,D-Hep and ADP-D,D-Hep activate innate immunity as PAMPs, but ADP-L,D-Hep exhibits stronger signaling due to optimal stereochemical recognition by host receptors .

- Enzyme Specificity : HldE kinase domain shows strict specificity for 6-OH and 7-phosphate groups; modifications (e.g., 6-deoxy or 7-sulfate) abolish activity .

Key Research Findings

AGME Catalytic Mechanism :

- Crystal structures of Burkholderia AGME bound to ADP-D,D-Hep reveal a "key-and-lock" binding mode. The β8-β9 loop and α8 helix mediate substrate affinity and oligomerization .

- Tyr140 acts as a catalytic acid/base, abstracting protons during keto-intermediate formation. Lys178 stabilizes the transition state .

Synthetic Challenges: Chemical synthesis of ADP-L,D-Hep is hindered by tedious separation of α/β anomers and byproduct formation. Chemoenzymatic approaches using HldE and HldD improve yields (42–63%) .

Preparation Methods

GmhA: Sedoheptulose 7-Phosphate Isomerase

The first step involves the isomerization of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate (DDH7P) catalyzed by GmhA. This enzyme facilitates the conversion of the ketose substrate into an aldose product, which serves as the backbone for subsequent modifications. Structural studies suggest that GmhA operates via a Schiff base mechanism, though precise details of its active site remain under investigation.

HldE: Bifunctional Kinase and Adenylyltransferase

HldE, a bifunctional enzyme, performs two critical reactions:

-

Kinase Activity : Phosphorylation of DDH7P at the C-1 position to form D-glycero-D-manno-heptose 1,7-bisphosphate (DDH17BP).

-

Adenylyltransferase Activity : Conversion of D-glycero-D-manno-heptose 1-phosphate (DDH1P) to ADP-D-glycero-D-manno-heptose (ADP-DD-heptose) using ATP as a cofactor.

HldE’s kinase domain shares homology with the ribokinase superfamily, while its adenylyltransferase domain resembles cytidylyltransferases. Mutational analyses of conserved residues (e.g., Asp-179 and Lys-183) in the kinase domain have shown complete loss of activity, confirming their role in ATP binding and catalysis.

GmhB: D,D-Heptose 1,7-Bisphosphate Phosphatase

GmhB hydrolyzes the C-7 phosphate group of DDH17BP to generate DDH1P, which is subsequently adenylylated by HldE. Deletion of the gmhB gene in E. coli results in accumulation of DDH17BP and defective LPS cores, highlighting its indispensability.

HldD: Epimerase for L,D-Heptose Formation

The final step involves epimerization of ADP-DD-heptose at the C-6 position by HldD, yielding This compound . This epimerization is critical for proper integration of the heptose into the LPS core.

Table 1: Enzymatic Pathway Overview

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| GmhA | Isomerase | Sedoheptulose 7-phosphate | D-glycero-D-manno-heptose 7-phosphate |

| HldE (Kinase) | Kinase | DDH7P | DDH17BP |

| GmhB | Phosphatase | DDH17BP | DDH1P |

| HldE (Adenylyltransferase) | Adenylyltransferase | DDH1P + ATP | ADP-DD-heptose |

| HldD | Epimerase | ADP-DD-heptose | ADP-LD-heptose |

Chemical Synthesis Approaches

Chemical synthesis provides an alternative route to this compound, enabling the production of both α- and β-anomers for structural and functional studies.

Phosphoramidite Method for α-Anomers

The α-anomer of heptosyl phosphates is synthesized via the phosphoramidite procedure. For example, 2,3,4,6,7-penta-O-acetyl-L-glycero-D-manno-heptopyranose is treated with a phosphoramidite reagent to yield the α-configured phosphate intermediate. Subsequent coupling with AMP-morpholidate and deprotection under alkaline conditions produces ADP-L-glycero-α-D-manno-heptose in 84–89% yield.

Diphenyl Phosphorochloridate for β-Anomers

The β-anomer is preferentially formed using diphenyl phosphorochloridate. Reaction of the reducing heptose with this reagent generates a β-phosphate intermediate, which is then adenylylated and deprotected under controlled conditions (pH 10.5, −28°C) to prevent cyclization. This method yields ADP-L-glycero-β-D-manno-heptose with high stereochemical fidelity.

Table 2: Chemical Synthesis Yields

| Method | Intermediate | Product | Yield (%) |

|---|---|---|---|

| Phosphoramidite | α-Heptosyl phosphate | ADP-L-α-D-heptose | 84–89 |

| Diphenyl phosphorochloridate | β-Heptosyl phosphate | ADP-L-β-D-heptose | 70–75 |

Analytical Characterization Techniques

High-Performance Anion-Exchange Chromatography (HPAEC)

HPAEC with pulsed amperometric detection is the gold standard for analyzing heptose intermediates. For example, DDH7P and ADP-DD-heptose exhibit distinct retention times (14.2 min and 22.5 min, respectively), enabling precise quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

31P and 1H NMR are critical for verifying phosphorylation states and anomeric configurations. The β-anomer of this compound shows characteristic 31P chemical shifts at δ −10.2 (α-P) and −11.8 (β-P), whereas the α-anomer exhibits shifts at δ −9.5 and −12.1.

Table 3: NMR Data for ADP-LD-heptose Anomers

| Anomer | 31P Shifts (δ) | 1H Shifts (Anomeric Proton, δ) |

|---|---|---|

| α | −9.5, −12.1 | 5.42 (d, J = 3.8 Hz) |

| β | −10.2, −11.8 | 4.98 (d, J = 7.2 Hz) |

Comparative Analysis of Synthesis Methods

Enzymatic biosynthesis offers high stereospecificity but requires purified enzymes and ATP cofactors, making it cost-intensive for large-scale production. In contrast, chemical synthesis provides flexibility in anomer production but faces challenges in controlling side reactions during deprotection . Hybrid approaches, such as chemo-enzymatic synthesis, may bridge these limitations but remain underexplored.

Q & A

Q. What are the key enzymatic steps in the biosynthesis of ADP-L-glycero-D-manno-heptose?

The biosynthesis involves three enzymes:

- GmhA isomerizes sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.

- HldE , a bifunctional enzyme, phosphorylates the C1 position and transfers ADP from ATP to form ADP-D-glycero-D-manno-heptose 1,7-bisphosphate.

- GmhB removes the phosphate group at C7, yielding ADP-D-glycero-D-manno-heptose. Finally, HldD (AGME) , a 6-epimerase, converts this to this compound via oxidation/reduction at C6'' .

Q. How is this compound synthesized chemoenzymatically?

A 12-step chemoenzymatic protocol involves:

- Chemical steps : Protection/deprotection of hydroxyl groups (e.g., benzylation with BnBr/NaH in DMF, 93% yield) and oxidation (e.g., Dess–Martin periodinane in DCM, 61% yield over two steps) .

- Enzymatic steps : HldE and GmhB catalyze phosphorylation and ADP transfer, followed by AGME-mediated epimerization. The final product is purified via Bio-Gel P-2 columns (42% yield) .

Q. What structural features of this compound are critical for its biological function?

Crystal structures of AGME bound to ADP-β-D-mannose (a substrate mimic) reveal:

- Hydrogen bonding between the heptose O6'' and Tyr140/Ser116/Ala118 residues stabilizes substrate orientation.

- The β-manno configuration is essential for correct positioning of the C6'' hydrogen for transfer to NADP+ .

Advanced Research Questions

Q. How does the Y140F mutation in AGME affect its catalytic mechanism?

The Y140F mutant structure (2.35 Å resolution) shows:

- Loss of Tyr140’s hydroxyl group disrupts proton abstraction at C6'', reducing epimerization activity by 5-fold.

- Lys178 compensates by forming hydrogen bonds with O3'' and O2'', but its distance from the substrate (4.2 Å) suggests a secondary role. This supports a one-base mechanism where NADP+ directly mediates hydride transfer .

Q. What evidence supports a two-base vs. one-base mechanism in AGME-catalyzed epimerization?

Contradictions arise from:

- Two-base proponents : Isotope labeling (²H at C6'' shows no solvent exchange) and intermediate trapping (phenylhydrazine adducts confirm a 6''-keto intermediate). AGME’s dismutase activity (oxidizing aldehydes to mannuronic acid and reducing to mannose) implies redox flexibility .

- One-base proponents : The Y140F mutant retains partial activity, and structural data show NADP+ positioned to directly accept/donate hydride without a second catalytic base . Resolution requires further studies on conformational changes during catalysis.

Q. How can isotope labeling techniques elucidate intermediate release in AGME’s catalytic cycle?

- ¹⁸O/²H dual labeling : Incubation of 6''-²H and 7''-¹⁸O substrates showed no crossover in products, indicating no intermediate release during normal catalysis.

- Phenylhydrazine trapping : Detectable 6''-keto intermediates after prolonged incubation confirm slow background release (~0.1% of total turnover) .

Methodological Guidance

Q. How to optimize crystallization of AGME-substrate complexes for structural studies?

- Conditions : 2 M (NH₄)₂SO₄, 0.1 M HEPES-Na (pH 7.1), 2% PEG 400.

- Cryoprotection : 15% glycerol in precipitant solution.

- Data collection : Use synchrotron radiation (e.g., ESRF BM14) and molecular replacement (Molrep) with AGME’s apo structure (PDB:1EQ2) as a search model .

Q. What experimental strategies resolve contradictions in AGME’s mechanism?

- Kinetic isotope effects (KIE) : Compare ²H-labeled vs. unlabeled substrates to probe rate-limiting steps.

- Time-resolved crystallography : Capture transient intermediates during catalysis.

- Mutagenesis : Test K178M and Y140F/K178M double mutants to dissect residue roles .

Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Evidence |

|---|---|---|

| GmhA | Isomerizes sedoheptulose 7-phosphate | |

| HldE | Kinase/adenylyltransferase | |

| GmhB | Phosphatase | |

| HldD (AGME) | 6-epimerase (NADP+-dependent) |

Table 2: Key Structural Insights from AGME Complexes

| Feature | Wild-Type AGME | Y140F Mutant |

|---|---|---|

| Substrate binding mode | β-manno configuration | Retains β-manno orientation |

| Catalytic residue distances | Tyr140-OH: 2.8 Å to C6'' | Phe140: 3.1 Å to C6'' |

| NADP+ interaction | Direct hydride transfer | No change |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.